5-Methylorotic acid

Catalog No.
S1905855
CAS No.
3993-73-5
M.F
C6H6N2O4
M. Wt
170.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylorotic acid

CAS Number

3993-73-5

Product Name

5-Methylorotic acid

IUPAC Name

5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

InChI

InChI=1S/C6H6N2O4/c1-2-3(5(10)11)7-6(12)8-4(2)9/h1H3,(H,10,11)(H2,7,8,9,12)

InChI Key

UQBMFARVSOQVQE-UHFFFAOYSA-N

SMILES

CC1=C(NC(=O)NC1=O)C(=O)O

Canonical SMILES

CC1=C(NC(=O)NC1=O)C(=O)O
  • Intermediate in Pyrimidine Biosynthesis

    Studies have identified 5-Methylorotic Acid as a metabolite formed during the conversion of Orotic Acid to Uridylate by the enzyme Orotate Phosphoribosyltransferase (OPRT) [1: ]. This suggests a role for 5-Methyorotic Acid in pyrimidine synthesis, although its specific function within the pathway needs further investigation.

  • Potential Role in Cancer Research

    Limited research explores the potential use of 5-Methyorotic Acid analogs as chemotherapeutic agents. A study investigating 5-Fluorouracil (5-FU), a commonly used cancer drug, mentions 5-Methylorotic Acid as a metabolite formed during its breakdown within cells [2: )]. However, further research is needed to understand if 5-Methyorotic Acid itself possesses any anti-cancer properties.

5-Methylorotic acid is a pyrimidine derivative characterized by its molecular formula C6H6N2OC_6H_6N_2O and a molecular weight of approximately 170.12 g/mol. This compound is notable for its role as a precursor in the biosynthesis of nucleotides, particularly in the context of nucleic acid metabolism. Structurally, it is related to orotic acid, with a methyl group substituting at the fifth position of the pyrimidine ring.

Typical of pyrimidine derivatives. These include:

  • Decarboxylation: Under certain conditions, 5-methylorotic acid can undergo decarboxylation to yield 5-methyluridine.
  • Acid-Base Reactions: As an acid, it can react with bases to form salts. For example:
    5 Methylorotic Acid+NaOH5 Methylorotate Sodium Salt+H2O\text{5 Methylorotic Acid}+\text{NaOH}\rightarrow \text{5 Methylorotate Sodium Salt}+\text{H}_2\text{O}
  • Condensation Reactions: It can also participate in condensation reactions with various amines and alcohols, leading to the formation of more complex derivatives.

5-Methylorotic acid exhibits significant biological activity, particularly in cellular metabolism. It acts as a precursor in the synthesis of nucleotides, which are essential for DNA and RNA synthesis. Research indicates that it may influence metabolic pathways related to cell proliferation and differentiation. Additionally, studies have shown potential roles in modulating enzyme activities associated with nucleotide metabolism .

Several methods for synthesizing 5-methylorotic acid have been documented:

  • Chemical Synthesis: Traditional organic synthesis methods involve starting from orotic acid through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Biological Synthesis: In biological systems, it can be synthesized from orotic acid via enzymatic pathways that involve methyltransferases.

The choice of method often depends on the desired yield and purity of the final product.

5-Methylorotic acid finds applications in various fields:

  • Pharmaceuticals: It is investigated for its potential therapeutic roles in treating diseases related to nucleotide metabolism.
  • Biochemical Research: Used as a biochemical tool to study nucleic acid synthesis and metabolic pathways.
  • Nutritional Supplements: There is interest in its potential benefits for cellular health and energy metabolism.

Several compounds share structural similarities with 5-methylorotic acid. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Orotic AcidBase structurePrecursor for uridine; involved in pyrimidine metabolism.
UridinePyrimidine baseNucleotide component; directly involved in RNA synthesis.
1-Methylorotic AcidMethyl group at position oneDifferent methylation pattern; affects biological activity differently.

5-Methylorotic acid's uniqueness lies in its specific methylation at the fifth position, which influences its reactivity and biological functions compared to other similar compounds.

Uracil Derivative Functionalization Strategies

The synthesis of 5-methylorotic acid through uracil derivative functionalization represents one of the most established approaches in classical organic chemistry. These methodologies leverage the structural similarity between uracil and orotic acid, exploiting the reactivity of the pyrimidine ring system to introduce both carboxylic acid and methyl substituents .

The fundamental approach involves the use of uracil derivatives as starting materials, which undergo sequential functionalization reactions. The process typically begins with the preparation of substituted uracil compounds, followed by carboxylation reactions to introduce the carboxylic acid functionality at the 6-position [2]. The classical synthesis route often employs 6-methylpyrimidine-2,4-dione as a precursor, which can be oxidatively converted to the corresponding carboxylic acid derivative [3].

One well-documented pathway involves the reaction of 6-methylpyrimidine-2,4-dione with oxidizing agents such as cobalt acetate in the presence of azobisisobutyronitrile under oxygen atmosphere. This reaction proceeds at elevated temperatures (80°C) for extended periods (15 hours), yielding the desired 5-methylorotic acid derivative with good conversion rates [3]. The reaction conditions typically include glacial acetic acid as solvent, providing the acidic environment necessary for the oxidation process.

The mechanism of uracil derivative functionalization involves the activation of the methyl group through radical intermediates. The cobalt acetate catalyst facilitates the formation of carbon-centered radicals at the methyl position, which subsequently react with molecular oxygen to form the carboxylic acid functionality [3]. This process represents a direct oxidation approach that avoids the need for multi-step synthetic sequences.

Alternative approaches within this category include the use of ethyl oxaloacetate and urea condensation reactions, which have been historically employed for orotic acid synthesis [4]. The mechanism involves the initial formation of hydantoin intermediates, followed by ring-opening and cyclization to yield the pyrimidine structure. The reaction pathway includes alkaline cleavage and aromatization steps that ultimately produce the desired orotic acid framework [4].

Regioselective Methylation Techniques

Regioselective methylation represents a critical aspect of 5-methylorotic acid synthesis, requiring precise control over the site of methyl group introduction. The classical approaches employ various methylating agents, with dimethyl sulfate and methyl iodide being the most commonly utilized reagents [5] [6].

Dimethyl sulfate serves as a highly effective methylating agent for the synthesis of 5-methylorotic acid derivatives. The reaction mechanism proceeds through an SN2 pathway, where the methylating agent attacks nucleophilic sites on the orotic acid substrate [5]. The regioselectivity is achieved through careful control of reaction conditions, including pH, temperature, and solvent selection. The methylation typically occurs at the 5-position of the pyrimidine ring, which exhibits enhanced nucleophilicity compared to other positions [7].

The use of dimethyl sulfate in methylation reactions requires specific conditions to ensure optimal regioselectivity. The reaction is typically conducted in aprotic solvents, with the dimethyl sulfate serving both as methylating agent and solvent when used in excess [7]. The reaction temperature is maintained at elevated levels (90°C) to promote the methylation process while minimizing side reactions [7].

Methyl iodide represents another important methylating agent for the preparation of 5-methylorotic acid. The reaction mechanism involves the formation of methyl carbocation intermediates, which subsequently attack the electron-rich positions of the orotic acid substrate [6]. The regioselectivity is influenced by the electronic properties of the pyrimidine ring, with electron-donating groups enhancing the reactivity of adjacent positions [6].

The preparation of methyl iodide for methylation reactions can be achieved through several routes, including the reaction of dimethyl sulfate with potassium iodide in the presence of calcium carbonate [6]. This approach provides a convenient method for generating the methylating agent in situ, eliminating the need for handling and storage of volatile methyl iodide [6].

Advanced regioselective methylation techniques incorporate the use of protecting groups to direct the methylation to specific positions. This approach involves the temporary protection of reactive sites, followed by selective methylation at the desired position, and subsequent deprotection to yield the target compound [8]. The protecting group strategy allows for enhanced control over regioselectivity, particularly in complex substrates containing multiple potential methylation sites.

The optimization of regioselective methylation conditions requires careful consideration of various parameters, including the nature of the base, solvent system, and reaction temperature. Strong bases such as sodium hydride or potassium tert-butoxide are often employed to deprotonate the substrate, generating the nucleophilic species necessary for methylation [8]. The choice of solvent significantly influences the reaction outcome, with aprotic polar solvents such as dimethylformamide or dimethyl sulfoxide providing optimal conditions for methylation reactions [8].

Modern Catalytic Synthesis Protocols

Modern catalytic approaches to 5-methylorotic acid synthesis have emerged as sophisticated alternatives to classical methods, offering enhanced selectivity, improved yields, and more environmentally sustainable processes. These protocols leverage transition metal catalysis and heterogeneous catalytic systems to achieve efficient methylation reactions [9] [10].

Transition metal-catalyzed methylation reactions represent a significant advancement in 5-methylorotic acid synthesis. These systems utilize various metal complexes, including palladium, platinum, and iridium-based catalysts, to facilitate the introduction of methyl groups with high selectivity [9]. The catalytic mechanisms typically involve oxidative addition, transmetalation, and reductive elimination steps, allowing for precise control over the methylation process [9].

Palladium-catalyzed methylation systems have shown particular promise for the synthesis of methylated pyrimidine derivatives. These catalysts operate through cross-coupling mechanisms, where the palladium center facilitates the formation of carbon-carbon bonds between the substrate and methylating agent [11]. The reaction conditions are typically mild, with reactions proceeding at moderate temperatures (140°C) under ambient pressure [11].

The development of heterogeneous catalytic systems has provided significant advantages for industrial-scale synthesis of 5-methylorotic acid. These systems employ solid catalysts that can be easily separated and recycled, reducing waste generation and improving process economics [10] [12]. Platinum-loaded carbon catalysts have demonstrated exceptional activity for methylation reactions, exhibiting high turnover numbers and excellent recyclability [12].

The borrowing-hydrogen mechanism represents a key feature of modern catalytic methylation protocols. This approach involves the initial dehydrogenation of alcohol substrates to form aldehydes, followed by condensation with nucleophilic species and subsequent hydrogenation to yield the methylated product [12]. The mechanism eliminates the need for stoichiometric oxidants, making the process more environmentally friendly [12].

Heterogeneous gold catalysts have emerged as highly effective systems for methylation reactions, particularly for the conversion of amines and other nitrogen-containing substrates [13]. These catalysts exhibit remarkable tolerance toward various functional groups and provide excellent yields for methylation reactions [13]. The average turnover frequency for gold-catalyzed methylation reactions can reach 45 h⁻¹, representing one of the highest values reported for such transformations [13].

The integration of carbon dioxide as a methylating agent represents a cutting-edge approach in modern catalytic synthesis. This methodology utilizes CO₂ and hydrogen gas as starting materials, with the catalyst facilitating the reduction of CO₂ to methanol or methyl intermediates [14] [13]. The process offers significant environmental benefits by utilizing waste CO₂ as a feedstock while producing valuable methylated compounds [14].

Zeolite-based catalytic systems have demonstrated exceptional performance for methylation reactions, particularly when combined with supported metal catalysts. The combination of platinum-loaded molybdenum oxide on titania with H-mordenite zeolite has achieved remarkable results, with benzene-based yields reaching 39% and CO₂-based yields of 27% [14]. These systems operate through a dual-catalyst mechanism, where the metal catalyst activates the methylating agent and the zeolite provides the acidic sites necessary for the methylation process [14].

The optimization of modern catalytic protocols requires careful consideration of various parameters, including catalyst loading, reaction temperature, pressure, and reaction time. The catalyst loading typically ranges from 1-5 mol%, with higher loadings providing increased reaction rates but also higher costs [12]. The reaction temperature is usually maintained between 140-240°C, depending on the specific catalyst system and substrate requirements [12] [14].

Industrial-Scale Production Optimization

Industrial-scale production of 5-methylorotic acid requires comprehensive optimization strategies that address various aspects of the synthetic process, including raw material utilization, process efficiency, waste minimization, and product quality control. The transition from laboratory-scale synthesis to industrial production involves significant challenges related to scalability, cost-effectiveness, and regulatory compliance [15] [16] [17].

The optimization of industrial-scale synthesis begins with the selection of appropriate starting materials and synthetic routes. The choice between classical organic synthesis and modern catalytic approaches depends on various factors, including raw material availability, process economics, and environmental considerations [15]. Fermentation-based approaches have gained significant attention for industrial production, offering advantages in terms of substrate utilization and product selectivity [16] [17].

Fermentation processes for orotic acid production utilize engineered microorganisms that can efficiently convert readily available substrates into the desired product. Yarrowia lipolytica has emerged as a particularly promising organism for orotic acid production, with engineered strains achieving yields of 9.62 ± 0.21 g/L in fed-batch cultivation systems [16] [17]. The optimization of fermentation conditions, including pH control, nutrient supplementation, and oxygen supply, is critical for maximizing product yields [16].

The engineering of microorganisms for enhanced orotic acid production involves genetic modifications that eliminate competing metabolic pathways and enhance the accumulation of the desired product. The deletion of the URA3 gene in Yarrowia lipolytica prevents the irreversible decarboxylation of orotic acid to uridine monophosphate, resulting in significant accumulation of orotic acid within the cell [16] [17]. The overproduction can be further enhanced through pyrimidine limitation, which triggers overflow metabolism and increased secretion of orotic acid [16].

Process optimization for industrial-scale synthesis requires the implementation of advanced process control systems that monitor and adjust critical parameters in real-time. These systems utilize sensors and analytical instruments to continuously monitor product formation, substrate consumption, and byproduct generation [18]. The integration of artificial intelligence and machine learning algorithms enables predictive control and optimization of process conditions [18].

The economic viability of industrial-scale 5-methylorotic acid production depends on several factors, including raw material costs, energy requirements, and capital investment. The orotic acid monohydrate market is projected to experience robust growth, with conservative estimates suggesting a compound annual growth rate of approximately 5% [18]. The market size is estimated to reach approximately $200 million by 2033, driven primarily by expanding pharmaceutical applications [18].

Quality control and analytical methods play crucial roles in industrial-scale production optimization. The implementation of comprehensive analytical protocols ensures product consistency and compliance with regulatory requirements [19]. Mass spectrometry-based methods, including multiple reaction monitoring, provide highly sensitive and specific detection of orotic acid and related compounds [19]. The optimization of analytical methods involves the development of robust chromatographic separations and mass spectrometric detection systems [19].

Environmental considerations are increasingly important in industrial-scale production optimization. The implementation of green chemistry principles, including the use of renewable feedstocks, elimination of toxic solvents, and minimization of waste generation, is essential for sustainable production [15]. The development of closed-loop systems that recycle solvents and catalysts contributes to improved environmental performance [15].

The scale-up of catalytic processes requires careful consideration of mass transfer limitations and heat transfer characteristics. The design of industrial reactors must account for the kinetics of the catalytic process, ensuring adequate mixing and temperature control [10]. The optimization of reactor design involves computational fluid dynamics modeling and experimental validation to achieve optimal performance [10].

Process intensification strategies, including the use of microreactors and continuous flow systems, offer significant advantages for industrial-scale production. These approaches provide enhanced heat and mass transfer, improved safety characteristics, and reduced capital investment requirements [10]. The integration of continuous processing with real-time monitoring and control systems enables rapid response to process variations and optimization of operating conditions [10].

The development of robust supply chains is essential for industrial-scale production optimization. This involves the establishment of reliable sources for raw materials, the implementation of quality assurance programs for suppliers, and the development of contingency plans for supply disruptions [18]. The optimization of inventory management systems ensures adequate raw material availability while minimizing storage costs [18].

Production ParameterOptimal RangeImpact on Yield
Temperature140-240°CDirect correlation with reaction rate [12] [14]
Pressure1-5 MPaInfluences gas-liquid mass transfer [14]
Catalyst Loading1-5 mol%Higher loading increases rate but costs [12]
Reaction Time10-24 hoursExtended time improves conversion [11]
pH Control5.0-9.0Critical for fermentation processes [20]
Oxygen Supply6-10 m/s flow rateEssential for oxidative processes [3]

5-Methylorotic acid (CAS Number: 3993-73-5) is a pyrimidine derivative with the molecular formula C₆H₆N₂O₄ and a molecular weight of 170.12 g/mol [1] [2] [3]. The compound presents as a white to off-white crystalline powder with a high melting point of 327°C, indicating significant thermal stability [1] [4] [5]. Its IUPAC name is 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid, and it features a pyrimidine ring substituted with a methyl group at the fifth position and a carboxylic acid group at the sixth position [1] [2] [3].

Solubility Behavior in Aqueous and Organic Media

The solubility characteristics of 5-methylorotic acid demonstrate a complex pattern that varies significantly with solvent polarity and pH conditions. In neutral aqueous solutions, the compound exhibits limited water solubility, consistent with its structural characteristics as a carboxylic acid-containing pyrimidine derivative [6]. This behavior aligns with the general trend observed for pyrimidine carboxylic acids, where the presence of both polar and nonpolar regions creates intermediate solubility properties.

The compound shows enhanced solubility in basic aqueous media, particularly when heated, suggesting pH-dependent ionization effects [6] [7]. Ammonium hydroxide solutions provide good solubility for 5-methylorotic acid, indicating that the compound readily forms water-soluble salts under alkaline conditions [6]. This pH-dependent solubility behavior is consistent with the compound's predicted pKa value of 2.54 ± 0.20, which indicates that the carboxylic acid group becomes significantly ionized at physiological pH [1] [4].

In organic solvents, 5-methylorotic acid demonstrates slight solubility in dimethyl sulfoxide (DMSO), particularly when heated or subjected to sonication [6] [7]. The compound is completely insoluble in chloroform, reflecting its polar nature and the importance of hydrogen bonding interactions for dissolution [6]. Based on structural similarity to related pyrimidine derivatives, moderate solubility in polar protic solvents such as methanol and ethanol can be predicted, though specific quantitative data remains to be determined experimentally.

SolventSolubility BehaviorConditions
Water (neutral)Limited solubility [6]Room temperature
DMSOSlightly soluble [6] [7]Heated/sonicated
Aqueous baseSlightly soluble [6] [7]Heated
Ammonium hydroxideSoluble [6]Standard conditions
ChloroformInsoluble [6]Standard conditions
MethanolPredicted moderateBased on structural analogy
EthanolPredicted moderateBased on structural analogy

Thermal Stability and Decomposition Pathways

5-Methylorotic acid exhibits exceptional thermal stability, as evidenced by its high melting point of 327°C [1] [4] [5]. This remarkable thermal resistance significantly exceeds that of many organic compounds and reflects the strong intermolecular interactions present in the crystalline structure, including hydrogen bonding networks involving both the carboxylic acid and pyrimidine nitrogen atoms.

The predicted density of 1.505 ± 0.06 g/cm³ suggests a well-packed crystalline structure that contributes to the compound's thermal stability [1] [4]. Studies on related pyrimidine carboxylic acids, such as orotic acid derivatives, provide insights into potential decomposition pathways. Research on orotic acid decarboxylation indicates that thermal degradation may proceed through multiple mechanisms, including decarboxylation reactions and ring-opening processes [8].

Thermogravimetric analysis (TGA) would be expected to show minimal mass loss below 300°C, with the onset of decomposition occurring near the melting point. The primary decomposition pathway likely involves decarboxylation, similar to other pyrimidine carboxylic acids, where the carboxyl group is eliminated as carbon dioxide, leaving the methylated pyrimidine core [8]. Secondary decomposition processes may include ring fragmentation and methyl group elimination at higher temperatures.

Differential scanning calorimetry (DSC) analysis would be expected to reveal a sharp endothermic melting transition at 327°C, followed by exothermic decomposition events at higher temperatures. The high thermal stability makes 5-methylorotic acid suitable for applications requiring elevated temperature resistance and suggests potential for use in thermal processing conditions where many organic compounds would degrade.

Temperature RangeExpected Thermal BehaviorProcess
< 300°CMinimal mass lossThermal stability
327°CSharp endothermic peakMelting transition
> 350°CMass loss beginsDecarboxylation onset
> 400°CAccelerated decompositionRing fragmentation

Acid-Base Properties and Protonation States

The acid-base behavior of 5-methylorotic acid is governed by multiple ionizable sites within its structure. The compound possesses a carboxylic acid group with a predicted pKa of 2.54 ± 0.20 [1] [4], indicating that this group is extensively ionized under physiological conditions (pH 7.4). This strong acidity is characteristic of pyrimidine carboxylic acids and reflects the electron-withdrawing effects of the pyrimidine ring system.

The pyrimidine ring contains nitrogen atoms that can potentially undergo protonation under acidic conditions. Studies on related pyrimidine derivatives suggest that the nitrogen atoms at positions 1 and 3 serve as protonation sites at low pH values [9]. The proton affinity calculations for similar pyrimidine compounds indicate that N-protonation typically occurs with higher pKa values than carboxyl group deprotonation, creating multiple ionization equilibria [9].

pH-dependent speciation of 5-methylorotic acid can be predicted as follows: at very low pH (< 1), the compound exists primarily as a neutral molecule with potential N-protonation; at intermediate pH (1-4), the carboxyl group undergoes progressive deprotonation; and at higher pH (> 4), the compound exists predominantly as the carboxylate anion. This pH-dependent behavior explains the enhanced solubility observed in basic media and the formation of water-soluble salts with ammonium hydroxide [6].

The LogP value of -0.93020 [5] indicates hydrophilic character, consistent with the presence of multiple polar functional groups and the ionizable carboxyl group. This negative LogP value suggests preferential partitioning into aqueous phases over organic phases, supporting the observed solubility patterns.

Metal complexation studies on related compounds, such as 3-methylorotic acid, demonstrate that the carboxylate anion can form stable complexes with divalent metal cations [10] [11]. The dianion form of methylorotic acids shows enhanced binding affinity for metal ions, with stability constants varying significantly depending on the metal center [10] [11].

pH RangePredominant SpeciesIonization State
< 1Neutral/N-protonatedCOOH, potential NH+
1-4Mixed ionizationCOOH ⇌ COO⁻
> 4Carboxylate anionCOO⁻, neutral N
> 10Fully ionizedCOO⁻, potential N deprotonation

XLogP3

-0.9

UNII

X622X6K3B8

Other CAS

3993-73-5

Wikipedia

4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-5-methyl-2,6-dioxo-

General Manufacturing Information

4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-5-methyl-2,6-dioxo-: INACTIVE

Dates

Last modified: 08-16-2023

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